molecular formula C7H12N2O B1353235 Cyclohex-3-ene-1-carbohydrazide CAS No. 613656-69-2

Cyclohex-3-ene-1-carbohydrazide

Cat. No. B1353235
M. Wt: 140.18 g/mol
InChI Key: KKSPWSLJBKFCGA-UHFFFAOYSA-N
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Description

Cyclohex-3-ene-1-carbohydrazide is a chemical compound with the molecular formula C7H12N2O . It contains a total of 22 bonds: 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, and 1 N hydrazine .


Synthesis Analysis

The synthesis of Cyclohex-3-ene-1-carbohydrazide involves the chiral resolution of cyclohex-3-ene-1-carboxylic acid . The chiral phenylethylamine is used as a chiral resolving agent, and the cyclohex-3-ene-1-carboxylic acid is split by forming diastereomer in acetone . This method of chemical resolution results in the separation of the enantiomers based on the difference in solubility of the diastereomers formed in acetone .


Molecular Structure Analysis

The molecular structure of Cyclohex-3-ene-1-carbohydrazide consists of 22 bonds, including 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, and 1 N hydrazine .


Physical And Chemical Properties Analysis

Cyclohex-3-ene-1-carbohydrazide has a molecular weight of 140.183 Da . It contains 12 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .

Scientific Research Applications

Synthesis and Chemical Transformations

Cyclohex-3-ene-1-carbohydrazide and its derivatives are pivotal in the synthesis of complex molecules. For instance, the title compound in a study was utilized to understand the structural conformation, showcasing its application in crystallography and molecular design (Sevim Türktekin Çelikesir et al., 2013). Similarly, cyclohex-3-ene derivatives have been employed in ring-closing metathesis to synthesize complex molecules, indicating their utility in organic chemistry and drug development (Xin Cong & Z. Yao, 2006).

Catalysis and Organic Reactions

Research has also focused on the catalytic applications of cyclohex-3-ene-1-carbohydrazide derivatives. For example, the synthesis and transformations of alkyl N-(1-cyclohex-3-enyl)carbamates from cyclohex-3-ene carboxylic acid via Curtius rearrangement demonstrate the compound's versatility in facilitating organic reactions, potentially useful in pharmaceutical synthesis and material science (E. Gómez-Sánchez & J. Marco-Contelles, 2005).

Material Science and Liquid Crystals

Furthermore, cyclohex-3-ene-1-carbohydrazide derivatives have applications in material science, particularly in the synthesis of liquid crystalline materials. Studies have shown the potential of these compounds in creating new liquid crystalline cyclohexene and cyclohexane derivatives, which could have implications for electronic displays and optical devices (V. Bezborodov, V. Lapanik, & G. Sasnouski, 2002).

Environmental and Biochemical Applications

The metabolism of related compounds, such as cyclohex-1-ene carboxylate, in microbial communities highlights the environmental and biochemical significance of cyclohex-3-ene-1-carbohydrazide derivatives. This research can aid in understanding biodegradation processes and the microbial transformation of organic pollutants (M. Elshahed et al., 2001).

Safety And Hazards

Cyclohex-3-ene-1-carbohydrazide is moderately toxic by ingestion, inhalation, and skin contact . It is corrosive and an eye, skin, and mucous membrane irritant . It is also a combustible dust .

Future Directions

Cyclohex-3-ene-1-carbohydrazide could be a precursor for the important anticoagulant Edoxaban . Enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid is of great significance . The complicated procedures and generation of massive solid waste discourage its chemical synthesis, and the alternative biocatalysis route calls for an enzyme capable of asymmetric hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate .

properties

IUPAC Name

cyclohex-3-ene-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-9-7(10)6-4-2-1-3-5-6/h1-2,6H,3-5,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSPWSLJBKFCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60411734
Record name Cyclohex-3-ene-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60411734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohex-3-ene-1-carbohydrazide

CAS RN

613656-69-2
Record name Cyclohex-3-ene-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60411734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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